N-アラキドノイルジヒドロキシプロピルアミン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

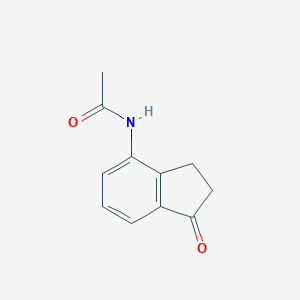

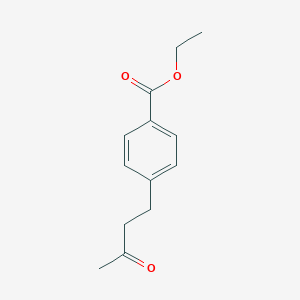

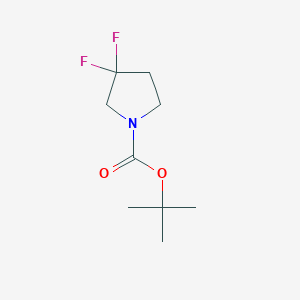

アラキドノイルセリノールは、エンドカンナビノイド様分子のクラスに属する化合物です。 これは、CB1受容体の天然リガンドである2-アラキドノイルグリセロールの、アミド結合を含む類似体です 。 アラキドノイルセリノールは、ウシ脳の抽出物から同定されており、ラット腸間膜動脈の血管内皮依存性血管拡張を引き起こすことが知られています .

2. 製法

合成経路と反応条件: アラキドノイルセリノールは、アラキドン酸とセリノール(2-アミノ-1,3-プロパンジオール)の反応によって合成できます。この反応は、通常、アラキドン酸のカルボキシル基とセリノールのアミノ基の間でアミド結合を形成することを伴います。 これは、ジシクロヘキシルカルボジイミド(DCC)やN-ヒドロキシスクシンイミド(NHS)などのカップリング試薬を用いて、穏やかな条件下で行うことができます .

工業生産方法: アラキドノイルセリノールの具体的な工業生産方法は十分に文書化されていませんが、一般的なアプローチは、前述のカップリング反応を用いた大規模合成となります。このプロセスは、反応条件と精製工程を慎重に管理することで、収率と純度を最適化する必要があります。

3. 化学反応解析

反応の種類: アラキドノイルセリノールは、次のようなさまざまな化学反応を起こすことができます。

酸化: アラキドノイル鎖の二重結合は、酸化されてエポキシドまたはヒドロキシル化誘導体を形成することができます。

還元: 二重結合は、還元されて飽和誘導体を形成することもできます。

置換: セリノール部分のヒドロキシル基は、置換反応に参加してエステルまたはエーテルを形成することができます。

一般的な試薬と条件:

酸化: m-クロロ過安息香酸(m-CPBA)または四酸化オスミウム(OsO4)などの試薬を酸化反応に使用することができます。

還元: 触媒としてパラジウム担持炭素(Pd/C)を用いた水素化を還元反応に使用することができます。

置換: 酸塩化物または酸無水物をエステル化に使用し、ハロアルカンをエーテル化に使用することができます。

主な生成物:

酸化: エポキシド、ヒドロキシル化誘導体。

還元: 飽和誘導体。

置換: エステル、エーテル。

4. 科学研究への応用

アラキドノイルセリノールは、次のような幅広い科学研究への応用があります。

化学: これは、エンドカンナビノイド様分子の挙動と受容体との相互作用を研究するためのモデル化合物として使用されています。

生物学: これは、カルシウムチャネルの調節における役割と、神経活動への影響について調査されています.

医学: アラキドノイルセリノールは、血管拡張や神経保護など、潜在的な治療効果について研究されています.

産業: これは、エンドカンナビノイド系を標的とする新しい医薬品の開発に役立つ可能性があります。

科学的研究の応用

Arachidonoyl Serinol has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound to study the behavior of endocannabinoid-like molecules and their interactions with receptors.

Biology: It is investigated for its role in modulating calcium channels and its effects on neuronal activity.

Industry: It may have applications in the development of new pharmaceuticals targeting the endocannabinoid system.

作用機序

アラキドノイルセリノールは、さまざまな分子標的や経路と相互作用することで効果を発揮します。 これは、交感神経ニューロンのN型カルシウムチャネルを活性化し、カルシウム電流の増加につながることが示されています 。 伝統的なエンドカンナビノイドとは異なり、アラキドノイルセリノールはCB1またはCB2受容体を介して作用せず、新しいGタンパク質共役受容体と相互作用する可能性があります 。 この独自の作用機序により、これは、エンドカンナビノイド系とその生理学的効果を研究するための貴重なツールとなっています。

類似化合物:

2-アラキドノイルグリセロール(2-AG): CB1受容体の天然エンドカンナビノイドリガンド。

N-アラキドノイルエタノールアミン(アナンダミド): CB1およびCB2受容体のアゴニストとして作用する、もう1つのよく知られたエンドカンナビノイド。

比較:

独自性: アラキドノイルセリノールは、CB1受容体における弱いアゴニスト活性と、伝統的なカンナビノイド受容体とは独立してカルシウムチャネルを活性化する能力においてユニークです。 これは、主にCB1およびCB2受容体を介して作用する2-アラキドノイルグリセロールやアナンダミドとは異なります。

生化学分析

Biochemical Properties

N-arachidonoyl dihydroxypropylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with the cannabinoid receptor 1 (CB1 receptor), influencing its activity .

Cellular Effects

N-arachidonoyl dihydroxypropylamine has profound effects on various types of cells and cellular processes. It influences cell function, including impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to play a role in pain sensitivity and sleep disruption .

Molecular Mechanism

At the molecular level, N-arachidonoyl dihydroxypropylamine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to decrease CB1 receptor activity in the thalamic reticular nucleus (TRN) after chronic sleep disruption (CSD) .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of N-arachidonoyl dihydroxypropylamine can change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of N-arachidonoyl dihydroxypropylamine vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

N-arachidonoyl dihydroxypropylamine is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Subcellular Localization

The subcellular localization of N-arachidonoyl dihydroxypropylamine and any effects on its activity or function are areas of active research. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions: Arachidonoyl Serinol can be synthesized through the reaction of arachidonic acid with serinol (2-amino-1,3-propanediol). The reaction typically involves the formation of an amide bond between the carboxyl group of arachidonic acid and the amino group of serinol. This can be achieved using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions .

Industrial Production Methods: While specific industrial production methods for Arachidonoyl Serinol are not well-documented, the general approach would involve large-scale synthesis using the aforementioned coupling reaction. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps.

化学反応の分析

Types of Reactions: Arachidonoyl Serinol can undergo various chemical reactions, including:

Oxidation: The double bonds in the arachidonoyl chain can be oxidized to form epoxides or hydroxylated derivatives.

Reduction: The double bonds can also be reduced to form saturated derivatives.

Substitution: The hydroxyl groups in the serinol moiety can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions:

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst can be employed for reduction reactions.

Substitution: Acid chlorides or anhydrides can be used for esterification, while alkyl halides can be used for etherification.

Major Products:

Oxidation: Epoxides, hydroxylated derivatives.

Reduction: Saturated derivatives.

Substitution: Esters, ethers.

類似化合物との比較

2-Arachidonoylglycerol (2-AG): A natural endocannabinoid ligand for the CB1 receptor.

N-Arachidonoyl Ethanolamine (Anandamide): Another well-known endocannabinoid that acts as an agonist at CB1 and CB2 receptors.

Comparison:

Uniqueness: Arachidonoyl Serinol is unique in its weak agonistic activity at CB1 receptors and its ability to activate calcium channels independently of traditional cannabinoid receptors. This sets it apart from 2-Arachidonoylglycerol and Anandamide, which primarily act through CB1 and CB2 receptors.

特性

CAS番号 |

183718-70-9 |

|---|---|

分子式 |

C23H39NO3 |

分子量 |

377.6 g/mol |

IUPAC名 |

N-(1,3-dihydroxypropan-2-yl)icosa-5,8,11,14-tetraenamide |

InChI |

InChI=1S/C23H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(27)24-22(20-25)21-26/h6-7,9-10,12-13,15-16,22,25-26H,2-5,8,11,14,17-21H2,1H3,(H,24,27) |

InChIキー |

QHELXIATGZYOIB-UHFFFAOYSA-N |

SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(CO)CO |

異性体SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC(CO)CO |

正規SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(CO)CO |

外観 |

Assay:≥98%A solution in ethanol |

物理的記述 |

Solid |

同義語 |

N-[(2-hydroxy-1-hydroxymethyl)ethyl]-5Z,8Z,11Z,14Z-eicosatetraenamide |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

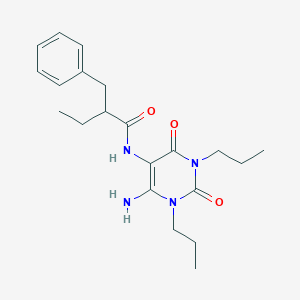

![(3S,4aS,8aS)-N-tert-butyl-2-[(2R)-2-hydroxy-2-[(4S)-2-(3-hydroxy-2-methylphenyl)-4,5-dihydro-1,3-oxazol-4-yl]ethyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide](/img/structure/B65323.png)

![2-(4-[(4-Chlorobenzyl)Oxy]Phenyl)Acetonitrile](/img/structure/B65326.png)

![1-[4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl]-3-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]propane-1,3-dione](/img/structure/B65357.png)